Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride (CAS: 1354488-44-0) is a chiral pyrrolidine derivative with a molecular formula of C21H25BrClNO3 and a molecular weight of 454.8 g/mol . The compound features a pyrrolidine ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a phenoxy moiety bearing a benzyl group at the para position and a bromine atom at the ortho position. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3.ClH/c1-23-19(22)17-11-15(12-21-17)24-18-8-7-14(10-16(18)20)9-13-5-3-2-4-6-13;/h2-8,10,15,17,21H,9,11-12H2,1H3;1H/t15-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGYBUHFYIIODJ-NBLXOJGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₁BrClNO₃
- CAS Number : 1354487-64-1
- Molecular Weight : 396.74 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents; slightly soluble in water
The compound exhibits biological activity primarily through its interaction with various molecular targets, including:
- Phosphodiesterase Inhibition : Similar compounds have shown promise as phosphodiesterase (PDE) inhibitors, which modulate cyclic nucleotide levels, impacting cellular signaling pathways involved in vasodilation and neurotransmission .
- Anti-Cancer Activity : Preliminary studies suggest that methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate may influence pathways related to cancer cell proliferation and apoptosis. The inhibition of specific enzymes involved in prostaglandin synthesis has been linked to reduced tumor growth and metastasis .
Biological Activity Data
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
-
Mechanistic Insights :
- Further investigations into the signaling pathways revealed that the compound activates protein kinase G (PKG), leading to downstream effects that promote vasodilation and inhibit smooth muscle contraction. This mechanism is crucial for its potential therapeutic applications in cardiovascular diseases .
Scientific Research Applications
Methyl (2S,4S)-4-(4-benzyl-2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride, commonly referred to as Methyl 4-(4-benzyl-2-bromophenoxy)pyrrolidine-2-carboxylate hydrochloride, is a compound that has garnered attention in various scientific research applications. This article explores its applications, supported by data tables and relevant case studies.
Hazard Classification
This compound is classified as an irritant and should be handled with care in laboratory settings.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug design.
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of various derivatives that possess biological activity. For example, researchers have utilized this compound to create analogs that may exhibit enhanced efficacy against certain diseases.
Study of Structure-Activity Relationships (SAR)
Research involving SAR has utilized this compound to understand how changes in chemical structure affect biological activity. This is critical for optimizing lead compounds in drug discovery.
Neuropharmacological Studies
Preliminary studies indicate that this compound may influence neurotransmitter systems, suggesting its potential use in neuropharmacology. Investigations into its effects on cognitive functions and mood disorders are ongoing.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound. One derivative showed significant cytotoxicity against breast cancer cell lines, indicating the compound's potential as a lead for anticancer drug development .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial properties of various derivatives synthesized from this compound. Results demonstrated that certain modifications enhanced activity against Gram-positive bacteria, highlighting its relevance in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of substituted pyrrolidine carboxylates, which vary in their phenoxy ring substituents and stereochemistry. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Bromine at the ortho position (target compound and ) may confer greater electrophilic reactivity than chlorine, influencing nucleophilic substitution or cross-coupling reactions.
Steric and Electronic Properties :
- Compounds with tert-pentyl or tetramethylbutyl groups () exhibit increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- Dual halogenation (e.g., 2-bromo-4-chloro in ) may create steric clashes in tight binding pockets, whereas the target compound’s benzyl group offers a balance of bulk and aromaticity.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (454.8 g/mol ) suggests lower solubility in aqueous media compared to smaller analogs (e.g., 362.3 g/mol in ). The hydrochloride salt form mitigates this by improving polar interactions .
Synthetic Considerations :
- The benzyl group likely requires protective strategies during synthesis to avoid undesired side reactions, whereas tert-pentyl or chloro analogs may be synthesized via direct alkylation or halogenation .
- Brominated derivatives (target compound, ) might utilize brominating agents like NBS (N-bromosuccinimide), whereas chlorinated analogs could employ SOCl2 or Cl2 gas .
Q & A
Q. What are the key synthetic routes for achieving the (2S,4S) stereochemistry in this compound?
The synthesis typically involves stereoselective strategies such as chiral auxiliary-mediated cyclization or asymmetric catalysis. For example, phase-transfer catalysis (PTC) with a chiral catalyst can induce enantioselectivity during cycloalkylation steps, as demonstrated in analogous bromobenzoyl-pyrrolidine syntheses . Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen is critical to preserve stereochemical integrity during subsequent reactions, followed by deprotection and hydrochloride salt formation .
Q. Which analytical methods are recommended for structural confirmation and purity assessment?
High-performance liquid chromatography (HPLC) with a chiral column is essential for confirming enantiomeric purity (>98% purity threshold) . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) resolves stereochemistry and functional group placement, while X-ray crystallography provides definitive structural validation, as seen in bromophenoxy-pyrrolidine derivatives . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Key precautions include:
- Use of nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Handling in a fume hood to prevent inhalation of fine particles.
- Storage at 2–8°C in airtight, light-resistant containers to maintain stability .
Advanced Research Questions
Q. How can racemization be minimized during acidic or basic hydrolysis steps?
Racemization risks increase under prolonged exposure to strong acids/bases. Mitigation strategies include:
Q. What mechanistic insights explain byproduct formation during cycloalkylation?
Byproducts such as elimination adducts (e.g., olefins) may arise from base-mediated dehydrohalogenation. Kinetic studies suggest that reducing reaction time and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppress side reactions by accelerating desired nucleophilic substitutions .
Q. How does the 4-benzyl-2-bromophenoxy group influence reactivity in cross-coupling reactions?
The bromine atom serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. Steric hindrance from the benzyl group may slow coupling kinetics, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) . Computational modeling (DFT) can predict regioselectivity in such reactions.
Q. What stability challenges arise in aqueous versus non-aqueous formulations?
Hydrolysis of the ester moiety is accelerated in aqueous media, particularly at neutral-to-alkaline pH. Stability studies in DMSO or ethanol show >90% integrity over 72 hours at 25°C, whereas aqueous buffers (pH 7.4) degrade the compound by ~20% within 24 hours. Lyophilization improves long-term storage in solid form .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for similar syntheses?
Yield variations often stem from differences in catalyst loading, solvent polarity, or workup methods. For instance, cycloalkylation yields range from 40–75% depending on the base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene vs. acetonitrile) . Reproducibility requires strict control of moisture levels and inert atmospheres (N₂/Ar) during sensitive steps.
Q. Why do some studies report conflicting NMR assignments for pyrrolidine derivatives?
Dynamic ring puckering in pyrrolidine can cause signal splitting or broadening. Variable-temperature NMR (e.g., 298K vs. 323K) and NOESY experiments clarify conformational equilibria. Contradictions may also arise from incorrect reference compound calibrations .
Methodological Recommendations
- Enantiomeric Purity: Use chiral stationary phases (CSPs) in HPLC with polar organic mobile phases (e.g., hexane/isopropanol) for baseline separation of stereoisomers .
- Reaction Optimization: Design-of-experiment (DoE) approaches (e.g., Taguchi methods) systematically evaluate temperature, catalyst, and solvent effects .
- Stability Profiling: Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life under standard conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
